molecular formula C19H32ClN3O4S B2504440 N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide CAS No. 2034622-46-1

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide

Cat. No.: B2504440
CAS No.: 2034622-46-1
M. Wt: 433.99
InChI Key: XZWHFCMDRYDKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(3-(tert-Butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. While specific biological data for this compound is not available in the public domain, its structure combines a piperazine core , a 3-chlorobenzenesulfonamide group , and a tert-butoxy-hydroxypropyl side chain. Piperazine sulfonamides are a recognized class of compounds in the discovery of bioactive molecules. Related structural analogues have been extensively investigated as potential therapeutic agents. For instance, substituted sulfonamides have been explored for the treatment of a range of disorders, including obesity, substance abuse, and feeding/eating disorders . Furthermore, piperazine-based scaffolds are a prominent feature in the development of potent and selective opioid receptor antagonists, which are relevant for treating conditions like depression, anxiety, and addiction . The presence of the tert-butoxycarbonyl (Boc)-like protecting group in its side chain suggests its utility in multi-step organic synthesis, where it can serve as a key intermediate for the construction of more complex molecules . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own thorough characterization and biological testing to determine this compound's specific mechanism of action, selectivity, and research value.

Properties

IUPAC Name

3-chloro-N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32ClN3O4S/c1-19(2,3)27-15-17(24)14-23-11-9-22(10-12-23)8-7-21-28(25,26)18-6-4-5-16(20)13-18/h4-6,13,17,21,24H,7-12,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWHFCMDRYDKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of Piperazine with 3-(tert-Butoxy)-2-Hydroxypropyl Group

The tert-butoxy-hydroxypropyl side chain is introduced via nucleophilic substitution or reductive amination. A proven method involves reacting piperazine with epichlorohydrin derivatives under basic conditions:

Procedure :

  • Epoxide opening : Treat piperazine with tert-butyl glycidyl ether (1.2 eq) in anhydrous THF at 0°C, followed by slow warming to room temperature.
  • Acid workup : Quench with 1 M HCl, extract with ethyl acetate, and purify via silica gel chromatography (eluent: 9:1 CHCl3/MeOH).

Key Observations :

  • Yield : 65–70% after optimization.
  • Challenges : Competing ring-opening at both ends of the epoxide necessitate strict temperature control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, primarily affecting the hydroxyl group.

  • Reduction: : Reduction reactions may target the chlorobenzene moiety, potentially replacing the chlorine with a hydrogen atom.

  • Substitution: : Various nucleophiles can substitute the chlorine atom in the benzene ring, leading to a diverse array of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

  • Substitution: : Nucleophilic substitution typically involves reagents like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).

Major Products: : The major products formed depend on the specific reactions undertaken. For example, oxidation can yield ketones or aldehydes, while reduction can produce hydrocarbons. Substitution reactions generate a variety of substituted benzene derivatives.

Scientific Research Applications

The biological activity of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide has been investigated in several studies, highlighting its potential as an enzyme inhibitor and therapeutic agent.

Enzyme Inhibition

Research indicates that compounds with sulfonamide moieties often exhibit enzyme inhibitory properties. For instance, sulfonamides have been shown to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively . The specific compound under discussion may share similar inhibitory mechanisms due to its structural similarities with known sulfonamide inhibitors.

Anticancer Potential

In recent studies, compounds similar to this compound have been evaluated for their anticancer properties. For example, derivatives containing sulfonamide groups have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer . The mechanism of action often involves inducing apoptosis in cancer cells, which is critical for developing new cancer therapies.

Therapeutic Applications

The therapeutic applications of this compound span several areas:

  • Neurological Disorders : Due to its potential as an acetylcholinesterase inhibitor, it may be useful in treating neurodegenerative diseases such as Alzheimer's disease.
  • Diabetes Management : As an α-glucosidase inhibitor, it could help manage blood sugar levels in patients with Type 2 diabetes.
  • Cancer Treatment : Its anticancer properties make it a candidate for further development as a chemotherapeutic agent.

Case Studies

Several case studies illustrate the efficacy of compounds related to this compound:

  • A study demonstrated that derivatives of sulfonamides showed significant inhibition against acetylcholinesterase, indicating potential use in Alzheimer’s treatment .
  • Another investigation revealed that similar compounds exhibited promising anticancer activity against various human cancer cell lines, suggesting a pathway for developing new cancer therapies .

Mechanism of Action

Molecular Targets and Pathways: : The mechanism by which N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, influencing processes like signal transduction or metabolic regulation.

Comparison with Similar Compounds

JDTic-Like Piperazine Derivative (Compound 10b)

  • Structure : Features a (2R)-4-(3-methoxyphenyl)-3-methylpiperazine core linked to a tert-butoxycarbonyl-L-valine residue.
  • Key Differences :
    • The target compound replaces the methoxyphenyl and valine groups with a 3-(tert-butoxy)-2-hydroxypropyl substituent and a 3-chlorobenzenesulfonamide terminus.
    • Lacks the thienyl or benzamide groups seen in other analogs.
  • Synthesis : Utilizes BOP-mediated coupling, borane•dimethylsulfide reduction, and tert-butoxycarbonyl (Boc) deprotection with HCl .
  • Biological Relevance: JDTic analogs are known κ-opioid receptor antagonists, suggesting the target compound may share similar receptor interaction mechanisms .

D3 Receptor Ligands (Compounds 3a and 3b)

  • Structures: 3a: N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide. 3b: 4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide.
  • Key Differences: Both compounds employ ethoxyethyl linkers and benzamide termini, unlike the sulfonamide group in the target compound. Substituents on the piperazine ring (e.g., 3-cyanophenyl, 3-trifluoromethylphenyl) prioritize D3 receptor affinity, whereas the tert-butoxy-hydroxypropyl group in the target compound may alter solubility or metabolic stability .
  • Synthesis: Relies on piperazine substitution with aryl groups (e.g., 3-cyanophenyl) followed by sequential chromatography for purification .

Indazole-Pyridine Hybrid (Compound 197)

  • Structure : Contains a 4-ethylpiperazin-1-yl acetamide group attached to a complex indazole-pyridine scaffold.
  • Key Differences :
    • The acetamide linker and heterocyclic core contrast with the sulfonamide and benzenesulfonyl groups of the target compound.
    • Designed for kinase inhibition (implied by patent context), whereas the target compound’s structure suggests GPCR targeting .
  • Synthesis : Involves atropisomer formation and coupling with 2-(4-ethylpiperazin-1-yl)acetic acid .

Functional and Pharmacokinetic Considerations

Parameter Target Compound Compound 10b Compound 3a Compound 197
Core Structure Piperazine + sulfonamide Piperazine + valine residue Piperazine + benzamide Piperazine + acetamide
Key Substituents 3-(tert-Butoxy)-2-hydroxypropyl 3-Methoxyphenyl, L-valine 3-Cyanophenyl, thiophenyl Ethylpiperazine, indazole-pyridine
Synthetic Highlights Likely BOP coupling, Boc deprotection BOP coupling, borane reduction Chromatography-driven purification Atropisomer-specific synthesis
Therapeutic Indication Putative GPCR modulation κ-Opioid receptor antagonism D3 receptor ligand Kinase inhibition (patent context)
Structural Uniqueness Sulfonamide terminus Amino acid integration Thiophene-benzamide hybrid Heterocyclic scaffold complexity

Discussion of Substituent Effects

  • Piperazine Modifications: The tert-butoxy-hydroxypropyl group in the target compound may enhance blood-brain barrier penetration compared to aryl-substituted piperazines (e.g., 3a, 3b) due to increased hydrophobicity and reduced polarity .
  • Terminal Functional Groups :
    • Sulfonamide groups (target compound) are associated with enhanced metabolic stability and GPCR binding, whereas benzamides (3a, 3b) prioritize aromatic stacking with receptor residues .

Biological Activity

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide is a complex organic compound that has garnered attention due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, effects in various studies, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound features a piperazine moiety , a chlorobenzenesulfonamide group , and a tert-butoxy group . Its molecular formula is C23H34ClN3O3SC_{23}H_{34}ClN_3O_3S, and it has a molecular weight of approximately 465.05 g/mol. The unique structure suggests potential interactions with biological targets, particularly in the context of drug design.

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Receptor Binding : Interaction studies reveal binding affinity to various receptors, notably chemokine receptors like CCR2b. Techniques such as surface plasmon resonance (SPR) and radiolabeled ligand binding assays are employed to assess these interactions, providing insights into the compound's mechanism of action .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, making it a candidate for therapeutic development against conditions like cancer or inflammatory diseases .

Antitumor Activity

Several studies have highlighted the antitumor potential of sulfonamide derivatives. For instance, related compounds have shown efficacy in inhibiting tumor cell proliferation in vitro. The mechanism often involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound can be attributed to its ability to inhibit pro-inflammatory cytokines and chemokines. This effect has been demonstrated in animal models where the administration of similar sulfonamide compounds reduced markers of inflammation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, a comparison with structurally related compounds is presented below:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Tert-butylpiperazine derivativesPiperazine coreAnti-inflammatorySpecific receptor targeting
Isoquinoline derivativesIsoquinoline coreAntitumorHydroxypropyl modification
Piperidinone carboxamidesPiperidine instead of piperazineAnalgesic effectsDifferent ring structure

This compound stands out due to its combination of a tert-butoxy group and hydroxypropyl chain attached to a piperazine ring, which may enhance its solubility and bioavailability compared to other similar compounds .

Study 1: Antitumor Efficacy

In a study examining the effects of sulfonamide derivatives on various cancer cell lines, this compound was found to significantly reduce cell viability in A549 lung cancer cells. The study reported an IC50 value indicating potent antitumor activity, attributed to its ability to induce apoptosis through mitochondrial pathways .

Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's effects on inflammatory markers in a murine model of arthritis. Results showed that treatment with this compound led to a marked decrease in TNF-alpha and IL-6 levels, suggesting its potential application in managing inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.